molecular formula C13H14N2O6S3 B5138785 2-Methyl-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide

2-Methyl-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide

Cat. No.: B5138785
M. Wt: 390.5 g/mol
InChI Key: OYZPUQYINARGOU-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a methyl group and a sulfamoylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide typically involves multiple steps:

    Formation of the Sulfonamide Group: This can be achieved through the reaction of an amine with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Substitution Reactions: The introduction of the methyl and sulfamoylphenyl groups can be carried out through electrophilic aromatic substitution reactions. These reactions often require catalysts such as aluminum chloride (AlCl3) and specific reaction conditions like controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Where the reactions are carried out in large reactors with precise control over reaction conditions.

    Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, converting it into amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Catalysts: Aluminum chloride (AlCl3) for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes that are crucial for bacterial growth and survival. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial DNA replication and cell division.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.

    Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

2-Methyl-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its structure allows for targeted interactions with specific enzymes, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6S3/c1-9-5-6-11(8-13(9)24(15,20)21)22(16,17)10-3-2-4-12(7-10)23(14,18)19/h2-8H,1H3,(H2,14,18,19)(H2,15,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZPUQYINARGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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